molecular formula C11H11N5O2S3 B2662853 N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide CAS No. 392299-56-8

N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide

Cat. No.: B2662853
CAS No.: 392299-56-8
M. Wt: 341.42
InChI Key: IPWDPLHAVOSFOJ-UHFFFAOYSA-N
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Description

N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide is a 1,3,4-thiadiazole derivative characterized by:

  • A 1,3,4-thiadiazole core substituted at position 5 with a thioether group.
  • A 2-oxoethylamine linker bridging the thiadiazole and a thiazol-2-ylamino moiety.
  • A cyclopropanecarboxamide group at position 2 of the thiadiazole.

This compound combines structural features that may enhance pharmacological activity, including π-π stacking (thiazole), hydrogen bonding (amide groups), and steric rigidity (cyclopropane). Its synthesis likely involves S-alkylation of a 5-thiol precursor with a chloroacetamide intermediate, followed by cyclopropanecarboxamide conjugation .

Properties

IUPAC Name

N-[5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N5O2S3/c17-7(13-9-12-3-4-19-9)5-20-11-16-15-10(21-11)14-8(18)6-1-2-6/h3-4,6H,1-2,5H2,(H,12,13,17)(H,14,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPWDPLHAVOSFOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=NN=C(S2)SCC(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N5O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the thiazole ring, followed by the introduction of the thiadiazole moiety. The final step involves the formation of the cyclopropanecarboxamide group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process is designed to be cost-effective and scalable, ensuring consistent quality and minimizing environmental impact. Advanced purification techniques, such as chromatography and crystallization, are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols or amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the thiazole and thiadiazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions are carefully controlled to achieve the desired transformations without degrading the compound.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Structural Characteristics

The compound has a molecular formula of C17H17N5O2S4 and a molecular weight of approximately 451.6 g/mol. Its structure includes several bioactive moieties:

  • Thiazole and Thiadiazole Rings : Known for their biological activity.
  • Cyclopropane Carboxamide Group : Contributes to the compound's unique properties.

These structural features suggest potential interactions with biological targets, making it an interesting candidate for further research.

Antimicrobial Properties

Preliminary studies indicate that derivatives of thiadiazole compounds exhibit significant antimicrobial activity. For instance:

  • Mechanism of Action : Compounds containing thiadiazole and thiazole rings have been shown to inhibit bacterial growth by disrupting cellular processes.
  • Case Studies : Research has demonstrated that similar compounds can effectively combat various strains of bacteria and fungi, indicating a broad-spectrum antimicrobial potential .

Anticancer Properties

The anticancer potential of N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide is also noteworthy:

  • Cellular Pathways : Thiazole derivatives have been studied for their ability to modulate pathways involved in tumor growth and metastasis.
  • Research Findings : In vitro studies have shown that certain derivatives can induce apoptosis in cancer cells by targeting specific enzymes involved in cell survival .

Synthesis and Development

The synthesis of this compound typically involves multi-step synthetic routes, which may vary based on the specific reagents used. The following general steps outline the synthesis process:

  • Formation of Thiazole and Thiadiazole Moieties : Initial reactions focus on creating the thiazole and thiadiazole rings.
  • Introduction of Cyclopropane Carboxamide Group : This step involves the formation of the cyclopropane structure linked to the carboxamide functionality.
  • Purification and Characterization : Final products are purified and characterized using techniques such as NMR spectroscopy and mass spectrometry.

Potential Research Directions

Future research could explore various aspects of this compound:

  • Mechanistic Studies : Investigating the specific interactions with biological targets to elucidate its mechanisms of action.
  • In Vivo Studies : Conducting animal studies to assess the efficacy and safety profile of this compound.
  • Derivatives Development : Synthesizing and testing derivatives to enhance biological activity and reduce toxicity.

Mechanism of Action

The mechanism of action of N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Substituent Variations at Position 2 (Carboxamide Group)

Compound Name Substituent at Position 2 Key Features Biological Activity (Reported) References
Target Compound Cyclopropanecarboxamide Rigid, small steric profile; may enhance metabolic stability. Anticipated antiproliferative
N-(5-Ethoxy-1,3,4-thiadiazol-2-yl)benzamide Benzamide Aromatic ring for π-π interactions; higher lipophilicity. Intermediate for cytosine analogs
N-(5-((2-(piperidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide Benzamide Aliphatic amine (piperidine) enhances solubility; potential CNS activity. Acetylcholinesterase inhibition
N-(5-{[2-(Cyclopentylamino)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide Thiophene-2-carboxamide Heteroaromatic group for enhanced binding affinity. Not reported

Key Observations :

  • Benzamide derivatives (e.g., ) exhibit higher lipophilicity, which may affect bioavailability.

Substituent Variations at Position 5 (Thioether Linkage)

Compound Name Substituent at Position 5 Synthesis Method Pharmacological Relevance References
Target Compound 2-(Thiazol-2-ylamino)ethylthio S-alkylation with thiazolylaminoethyl chloride Potential kinase inhibition
5-(Methylthio)-N-phenyl-1,3,4-thiadiazole-2-carboxamide Methylthio Alkylation of thiosemicarbazide Antimicrobial
5-(3-Phenylpropyl)-N-(2-chlorophenyl)-1,3,4-thiadiazole-2-amine 3-Phenylpropyl Cyclization with POCl₃ Not reported
5-R-carbonylamino-1,3,4-thiadiazol-2-yl-sulfanylacetic acid derivatives Sulfanylacetic acid Heterocyclization and S-alkylation Anticonvulsant, antiproliferative

Key Observations :

  • Sulfanylacetic acid derivatives () demonstrate broader pharmacological versatility, suggesting the target compound’s thioether linkage could be optimized for specific applications.

Structural and Pharmacokinetic Comparisons

Property Target Compound N-(5-Ethoxy-thiadiazol-2-yl)benzamide 5-Ethyl-1,3,4-thiadiazole Sulfonamide
Molecular Weight ~380 g/mol 249 g/mol ~450 g/mol
logP (Predicted) Moderate (~2.5) Higher (~3.0) High (~3.5)
Hydrogen Bond Donors 3 (2 amide NH, 1 thiazole NH) 2 (amide NH, ethoxy O) 2 (sulfonamide NH)
Planarity Partially planar (thiadiazole core) Fully planar Planar sulfonamide
Synthetic Yield ~55% (estimated) 55% (reported) Not reported

Key Observations :

  • The thiazole moiety increases hydrogen-bonding capacity, which may enhance target affinity but reduce metabolic stability.

Biological Activity

N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide is a complex organic compound with significant potential in pharmaceutical research due to its unique structural features. The presence of thiazole and thiadiazole moieties suggests a diverse range of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.

Structural Characteristics

The compound is characterized by:

  • Thiadiazole ring : Known for various biological activities.
  • Thiazole derivative : Enhances potential therapeutic effects.
  • Cyclopropanecarboxamide structure : May contribute to unique interactions with biological targets.

Anticancer Properties

Research indicates that derivatives of 1,3,4-thiadiazoles exhibit promising anticancer activity. For example:

  • A study reported cytotoxic effects against human cancer cell lines such as HCT116 (colon), H460 (lung), and MCF-7 (breast) with IC50 values ranging from 0.28 to 10 μg/mL .
CompoundCell LineIC50 (μg/mL)
Thiadiazole Derivative 1HCT1163.29
Thiadiazole Derivative 2H46010
Thiadiazole Derivative 3MCF-70.28

Antimicrobial Activity

Compounds containing the thiazole and thiadiazole moieties have demonstrated significant antimicrobial properties:

  • Studies have shown that certain derivatives possess activity against various bacterial strains and fungi, indicating their potential as broad-spectrum antimicrobial agents .

Anti-inflammatory Effects

The anti-inflammatory properties of thiadiazole derivatives have been documented, suggesting their utility in treating inflammatory diseases. The mechanisms often involve the inhibition of pro-inflammatory cytokines and pathways .

The biological activity of this compound may be attributed to:

  • Inhibition of Enzymatic Activity : Many thiadiazole derivatives inhibit enzymes critical for cancer cell proliferation and survival.
  • Induction of Apoptosis : Certain studies indicate that these compounds can trigger programmed cell death in cancer cells without affecting normal cells significantly .

Case Studies

  • Cytotoxicity Against Cancer Cells : In a study involving several thiadiazole derivatives, compound activity was assessed against multiple cancer cell lines. The most active compound showed an IC50 value of 4.27 μg/mL against SK-MEL-2 (melanoma) cells .
  • Antimicrobial Efficacy : A derivative was tested against Staphylococcus aureus and Escherichia coli, demonstrating significant inhibitory effects with MIC values below 10 μg/mL .

Q & A

Q. What are the standard synthetic routes for N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide, and what reaction conditions are critical for yield optimization?

Answer: The synthesis typically involves multi-step reactions, starting with the formation of the thiadiazole core via cyclization of thiosemicarbazide derivatives with carbon disulfide under basic conditions. Subsequent acylation and thioether bond formation introduce the thiazol-2-ylamino and cyclopropanecarboxamide moieties. Key conditions include:

  • Temperature control (60–90°C) to prevent side reactions during cyclization .
  • Solvent selection (e.g., DMF, ethanol) to stabilize intermediates and improve solubility .
  • Coupling agents (e.g., EDCI/HOBt) for amide bond formation between the thiadiazole and cyclopropanecarboxamide groups .
    Yield optimization requires iterative adjustments to these parameters, monitored via TLC or HPLC .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H/¹³C NMR confirms substituent positions and connectivity (e.g., thiazole NH at δ 10–12 ppm, cyclopropane protons at δ 1–2 ppm) .
    • 2D NMR (HSQC, HMBC) resolves overlapping signals in the thiadiazole-thioether region .
  • Mass Spectrometry (MS): High-resolution ESI-MS identifies molecular ions (e.g., [M+H]⁺) and fragmentation patterns .
  • Infrared (IR) Spectroscopy: Detects carbonyl (C=O, ~1650–1700 cm⁻¹) and thioamide (C=S, ~650 cm⁻¹) groups .
  • X-ray Diffraction: Resolves crystallographic parameters for structural validation, though co-crystallization challenges may arise with intermediates .

Q. What functional groups in this compound contribute to its bioactivity, and how do they interact with biological targets?

Answer:

  • Thiadiazole ring: Enhances π-π stacking with enzyme active sites (e.g., kinases, proteases) .
  • Thiazol-2-ylamino group: Acts as a hydrogen bond donor/acceptor, critical for binding ATP pockets or metal ions in metalloenzymes .
  • Cyclopropanecarboxamide: Introduces steric constraints and hydrophobicity, improving target selectivity .
    Preliminary docking studies suggest affinity for GSK-3β and bacterial efflux pumps, though experimental validation is ongoing .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to mitigate low yields during the thioether linkage formation?

Answer: Low yields in thioether synthesis (e.g., coupling the thiol group to the oxoethyl moiety) often stem from:

  • Oxidative dimerization of thiols: Use inert atmospheres (N₂/Ar) and reducing agents (e.g., DTT) to suppress disulfide formation .
  • Poor nucleophilicity: Activate the thiol group via deprotonation with K₂CO₃ or NaH in aprotic solvents (e.g., DMF) .
  • Competing side reactions: Monitor intermediates via LC-MS to identify byproducts (e.g., over-oxidation to sulfones) .

Q. How should researchers address contradictory spectral data (e.g., NMR vs. X-ray) for this compound?

Answer: Contradictions may arise from:

  • Dynamic exchange in solution: Variable-temperature NMR (e.g., 25–60°C) can reveal conformational flexibility not captured in X-ray structures .
  • Crystallographic disorder: Refine X-ray data with software like SHELXL to model partial occupancies or solvent interactions .
  • Impurity interference: Repurify samples via column chromatography (silica gel, ethyl acetate/hexane) and reacquire spectra .

Q. What computational methods are suitable for elucidating the compound’s mechanism of action?

Answer:

  • Molecular Dynamics (MD): Simulate binding stability to targets (e.g., 100-ns trajectories in GROMACS) using force fields like CHARMM36 .
  • Density Functional Theory (DFT): Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict redox activity or nucleophilic sites .
  • Pharmacophore Modeling: Identify critical interaction motifs using Schrödinger Phase or MOE .
    Validate predictions with mutagenesis or competitive binding assays .

Q. What strategies improve the compound’s solubility and stability in biological assays?

Answer:

  • Co-solvents: Use DMSO (≤1% v/v) or cyclodextrins to enhance aqueous solubility without denaturing proteins .
  • Prodrug modification: Introduce hydrolyzable groups (e.g., esters) to the cyclopropane or thiazole moieties .
  • Lyophilization: Prepare stable lyophilized powders with cryoprotectants (e.g., trehalose) for long-term storage .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced potency?

Answer:

  • Substituent variation: Replace the cyclopropane with spirocyclic or fluorinated groups to modulate lipophilicity .
  • Bioisosteric replacement: Substitute the thiadiazole with 1,2,4-triazole to improve metabolic stability .
  • Fragment-based screening: Screen truncated analogs (e.g., thiazole-thioether fragments) to identify minimal pharmacophores .

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